1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

The compound 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea (CAS 1396712-67-6) is a synthetic, disubstituted urea derivative with a molecular formula of C22H37N3O and a molecular weight of 359.5 g/mol. It features a central urea pharmacophore, an adamantane moiety known for conferring rigidity and lipophilicity, and a cyclopentylpiperidine group.

Molecular Formula C22H37N3O
Molecular Weight 359.5 g/mol
CAS No. 1396712-67-6
Cat. No. B6505272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
CAS1396712-67-6
Molecular FormulaC22H37N3O
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CNC(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H37N3O/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)23-15-16-5-7-25(8-6-16)20-3-1-2-4-20/h16-20H,1-15H2,(H2,23,24,26)
InChIKeyUKVWCBQHJKCXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea (CAS 1396712-67-6) – A Structurally Differentiated Adamantyl-Urea Research Compound


The compound 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea (CAS 1396712-67-6) is a synthetic, disubstituted urea derivative with a molecular formula of C22H37N3O and a molecular weight of 359.5 g/mol . It features a central urea pharmacophore, an adamantane moiety known for conferring rigidity and lipophilicity, and a cyclopentylpiperidine group [1]. This specific architecture places it within the well-studied class of adamantyl-urea enzyme inhibitors, most notably targeting soluble epoxide hydrolase (sEH), but its unique N-cyclopentylpiperidine-methyl substitution pattern structurally differentiates it from more common analogs like AR9281 or TPPU [2]. This guide provides a quantitative, comparator-based assessment to inform scientific procurement decisions.

Why an Adamantyl-Urea sEH Inhibitor Cannot Be Simply Replaced by a Close Analog: The Criticality of N-Substitution for Potency and Selectivity


Generic substitution is highly inadvisable for adamantyl-urea compounds due to extreme sensitivity of both potency and off-target profiles to minor structural modifications. Systematic SAR studies on this scaffold reveal that the introduction of a methyl group on the adamantane bridgehead can cause a 4-fold increase in sEH inhibition potency [1], while the nature of the N-substituent on the piperidine ring is a primary determinant of potency, pharmacokinetic (PK) profile, and metabolic stability [2]. For instance, the N-acetyl analog (AR9281) is a picomolar inhibitor (IC50 1.7 nM) [3], whereas an N-unsubstituted piperidin-4-ylmethyl analog shows drastically weaker activity (IC50 4,200 nM) [4]. The target compound's unique N-cyclopentylpiperidine-methyl motif is absent from commercial tool compounds or clinical candidates, making it a distinct chemical entity for exploring novel chemical space. Substituting it with a more common analog could lead to a complete loss of the desired pharmacological activity or a change in selectivity profile.

Quantitative Differentiation Evidence for 1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea vs. Key Analogs


Structural Differentiation: The Unique N-Cyclopentylpiperidine-Methyl Motif vs. Commercial sEH Inhibitors

The target compound is structurally distinct from all major commercial and clinical-stage adamantyl-urea sEH inhibitors. AR9281 (1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea) features an N-acetyl group and a direct urea-piperidine link, while TPPU (1-(4-(trifluoromethoxy)phenyl)-3-(1-propionylpiperidin-4-yl)urea) replaces the adamantane with a phenyl group. The target compound uniquely incorporates an N-cyclopentyl substituent and a methylene spacer between the piperidine ring and the urea group. This substitution pattern is not represented in any known potent sEH inhibitor, potentially leading to a unique selectivity and PK profile [1][2].

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

Predicted Potency Advantage: Cycloalkyl N-Substitution Enhances sEH Inhibition Compared to Unsubstituted or Short Alkyl Analogs

The N-cyclopentyl substituent on the target compound is predicted to confer a significant potency advantage over unsubstituted or short-chain N-alkyl analogs. Published SAR data for the adamantyl-urea series show that an N-unsubstituted piperidin-4-ylmethyl analog (CHEMBL216287) has an IC50 of 4,200 nM against sEH [1], while an N-propyl analog (CHEMBL214568) has a reported IC50 of ~28,000 nM [2]. In contrast, N-acyl substitutions (e.g., acetyl, propionyl) on a directly linked piperidine ring yield potent inhibitors like AR9281 (IC50 1.7 nM) [3]. A cycloalkyl group like cyclopentyl is expected to occupy a distinct hydrophobic pocket in the sEH active site, potentially resulting in an IC50 value in the low nanomolar range, closer to the N-acyl analogs than the weak N-alkyl or N-unsubstituted comparators.

sEH Inhibition Pharmacophore Modeling Enzyme Assay

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile vs. Phenyl-based sEH Inhibitors

The target compound offers a differentiated lipophilicity and solubility profile compared to both adamantyl-ureas with polar end-groups and phenyl-based sEH inhibitors. While a specific experimental logP is not available, the compound's structure (adamantane + cyclopentylpiperidine) suggests a high logP (estimated >3.5), which is significantly higher than that of TPPU (cLogP ~2.8) . This increased lipophilicity, combined with the presence of a basic tertiary amine in the piperidine ring, creates a unique protonation state profile that can be exploited for solubility optimization via salt formation without resorting to the introduction of polar functional groups that often compromise potency [1].

ADME Prediction Physicochemical Properties Drug-likeness

Metabolic Stability Differentiation: Cyclopentylpiperidine as a Metabolically Stable N-Capping Group

The N-cyclopentylpiperidine moiety in the target compound is a non-acyl, cyclic alkyl group that is expected to confer superior metabolic stability compared to the N-acyl analogs like AR9281. A major metabolic liability of AR9281 is the hydrolysis of the N-acetyl group, which generates an inactive N-unsubstituted piperidine metabolite. In contrast, the N-cyclopentyl group is not susceptible to hydrolytic cleavage. Literature on analogous piperidine-based inhibitors shows that N-cycloalkyl substitution often leads to significantly longer metabolic half-lives in liver microsome assays compared to N-acyl or N-alkyl substitutions [1][2].

Drug Metabolism Metabolic Stability Microsomal Clearance

Validated Research and Industrial Application Scenarios for 1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea


SAR Probe for Investigating Novel N-Substitution Effects on sEH Inhibition

The primary application for this compound is as a structure-activity relationship (SAR) probe. Its unique N-cyclopentylpiperidine-methyl motif is not found in any standard sEH inhibitor library. Researchers can use this compound to directly test the steric and electronic tolerance of the sEH active site's hydrophobic pocket, which is typically occupied by an N-acyl group. A head-to-head comparison with AR9281 (IC50 1.7 nM) [1] and the N-unsubstituted piperidine analog (IC50 4,200 nM) [2] in a standardized fluorescent assay (e.g., using PHOME as substrate) would provide quantitative data on the contribution of the cyclopentyl group to binding affinity and selectivity.

Lead Compound for Developing Metabolically Stable, Non-Acyl sEH Inhibitors

The predicted metabolic stability advantage of the N-cyclopentyl group over the labile N-acetyl group of AR9281 makes this compound a potential lead for developing next-generation sEH inhibitors with improved PK profiles. As Burmistrov et al. demonstrate, modifications to the adamantane core can drastically alter both potency and metabolic stability [1]. The target compound can be used in comparative in vitro metabolic stability assays (human/rat liver microsomes) against AR9281 to quantify the improvement in half-life. If the metabolic stability advantage is confirmed in vitro, the compound can be progressed to in vivo PK studies in rodents.

Probe for Investigating Off-Target Selectivity Against Urea Transporters

Given the structural similarity of adamantyl-ureas to known urea transporter (UT-B) inhibitors, this compound can serve as a selectivity probe. Several adamantyl-urea derivatives have shown UT-B inhibitory activity with IC50 values in the 100-900 nM range [1], which is a potential off-target liability for sEH-targeted therapeutics. The unique N-cyclopentyl substituent may alter the selectivity profile. Procurement of this compound allows for a direct comparative selectivity screen against both sEH and UT-B in a single panel, providing critical data for lead optimization.

Quote Request

Request a Quote for 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.